molecular formula C19H24O4S B14337522 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene CAS No. 106369-09-9

1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene

Cat. No.: B14337522
CAS No.: 106369-09-9
M. Wt: 348.5 g/mol
InChI Key: JRAAAQSIWIBGCM-UHFFFAOYSA-N
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Description

1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene is an organic compound that features a sulfonyl group attached to a phenyl ring, with additional methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene typically involves multi-step organic reactions. A common approach might include:

    Formation of the butane backbone: This could involve the reaction of a phenyl-substituted butane derivative with appropriate reagents to introduce the methoxy groups.

    Final modifications: The methyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene would depend on its specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The sulfonyl group could play a role in binding to biological targets, while the methoxy and methyl groups might influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethane
  • 1-(4-Methylphenyl)-2-(methoxysulfonyl)butane
  • 1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-ethylbenzene

Uniqueness

1-(4,4-Dimethoxy-1-phenylbutane-2-sulfonyl)-4-methylbenzene is unique due to its specific combination of functional groups, which can confer distinct chemical and physical properties. This uniqueness might make it particularly useful in certain applications where other similar compounds are less effective.

Properties

106369-09-9

Molecular Formula

C19H24O4S

Molecular Weight

348.5 g/mol

IUPAC Name

1-(4,4-dimethoxy-1-phenylbutan-2-yl)sulfonyl-4-methylbenzene

InChI

InChI=1S/C19H24O4S/c1-15-9-11-17(12-10-15)24(20,21)18(14-19(22-2)23-3)13-16-7-5-4-6-8-16/h4-12,18-19H,13-14H2,1-3H3

InChI Key

JRAAAQSIWIBGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC=CC=C2)CC(OC)OC

Origin of Product

United States

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